molecular formula C10H12N2O B582468 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1243250-09-0

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B582468
CAS No.: 1243250-09-0
M. Wt: 176.219
InChI Key: UYBTVPUMRGXSHO-UHFFFAOYSA-N
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Description

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

The compound 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one and its derivatives have been synthesized and evaluated for various pharmacological properties. In one study, the antidepressant action of such compounds was linked to the presence of specific groups attached to the isoquinoline skeleton. Various derivatives were synthesized, and their effects on spontaneous motility in mice were observed, indicating potential applications in neurological research and drug development (Zára-Kaczián et al., 1986).

DNA Protection and Antimicrobial Activities

A series of 2,4-dihydroxyquinoline derived disazo dyes, synthesized by reacting with this compound derivatives, were explored for their biological activities. These compounds showed promising results in DNA protection assays and exhibited antimicrobial and anticancer activities, suggesting their potential use in medical applications, such as drug or drug additives (Şener et al., 2018).

Antiparasitic Activities and Toxicity Analysis

Compounds related to this compound have been evaluated for their antiparasitic activities and toxicities. A study focused on enantiomers of an 8-aminoquinoline derivative, revealing differential effects on efficacy and toxicity profiles, which are crucial for understanding the therapeutic window of such compounds (Nanayakkara et al., 2008).

Hydrolysis and Chemical Analysis

Research has been conducted on the hydrolysis of the nitrile moiety in related quinoline derivatives, offering insights into the chemical properties and reactions of such compounds. This study involved density functional theory (DFT) calculations and explored the bonding interactions, contributing to a better understanding of the compound's chemistry (Basafa et al., 2021).

Anticancer Activity Evaluation

Derivatives of this compound have been synthesized and evaluated for their potential anticancer activities. The study included the synthesis of new compounds and the evaluation of their effects on cell viability and wound healing, showing that these compounds have selective activity against cancer cells, marking them as candidates for further research in cancer therapy (Kubica et al., 2018).

Properties

IUPAC Name

8-amino-6-methyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h4-5H,2-3,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBTVPUMRGXSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250094
Record name 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-09-0
Record name 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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